4-Ethynyl-l-phenylalanine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Ethynylphenylalanine (hydrochloride) typically involves the Heck reaction of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: The production involves standard organic synthesis techniques and purification processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: p-Ethynylphenylalanine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the ethynyl group.
Substitution: The compound can undergo substitution reactions, particularly involving the ethynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Chemistry: p-Ethynylphenylalanine (hydrochloride) is used as a reagent in organic synthesis, particularly in click chemistry reactions involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Biology: In biological research, the compound is used to study the role of serotonin in various physiological processes. It serves as a tool to inhibit serotonin biosynthesis selectively and reversibly .
Medicine: The compound’s ability to inhibit tryptophan hydroxylase makes it valuable in medical research, particularly in studying psychiatric disorders and the effects of serotonin on behavior .
Mechanism of Action
p-Ethynylphenylalanine (hydrochloride) exerts its effects by inhibiting tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in serotonin biosynthesis . The enzyme activity is dependent on molecular oxygen, a tetrahydropterin cosubstrate, and ferrous iron. The compound inhibits TPH competitively and reversibly, with a Ki of 32.6 μM . This inhibition leads to a decrease in serotonin levels, which can be used to study the role of serotonin in various physiological and behavioral processes .
Comparison with Similar Compounds
p-Chlorophenylalanine (pCPA): Another inhibitor of tryptophan hydroxylase, but less potent and requires higher concentrations to achieve similar effects.
p-Fluoro-L-phenylalanine: A substrate for tyrosine hydroxylase, used to study the regulation of that enzyme.
Telotristat Etiprate: An orally bioavailable inhibitor of tryptophan hydroxylase with potential antiserotonergic activity.
Uniqueness: p-Ethynylphenylalanine (hydrochloride) is unique due to its high potency, selectivity, and reversibility in inhibiting tryptophan hydroxylase. Its ability to selectively inhibit serotonin biosynthesis without affecting other enzymes or receptors makes it a valuable tool in research .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h1,3-6,10H,7,12H2,(H,13,14);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHYNRVXXMXXQM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188640-63-3 | |
Record name | L-Phenylalanine, 4-ethynyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188640-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.